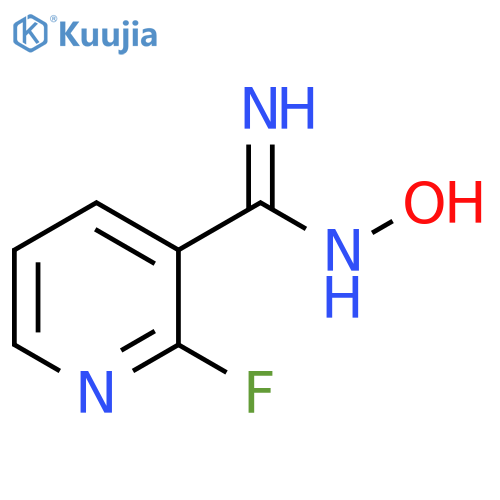Cas no 1536847-35-4 (2-Fluoro-N-hydroxynicotinimidamide)

2-Fluoro-N-hydroxynicotinimidamide 化学的及び物理的性質
名前と識別子
-
- 3-Pyridinecarboximidamide, 2-fluoro-N-hydroxy-
- 2-Fluoro-N-hydroxy-3-pyridinecarboximidamide
- 1536847-35-4
- EN300-1599794
- 2-Fluoro-N-hydroxynicotinimidamide
- (z)-2-fluoro-n'-hydroxypyridine-3-carboximidamide
-
- インチ: 1S/C6H6FN3O/c7-5-4(6(8)10-11)2-1-3-9-5/h1-3,11H,(H2,8,10)
- InChIKey: ADNYHJNVCUXQJU-UHFFFAOYSA-N
- SMILES: C1(F)=NC=CC=C1C(NO)=N
計算された属性
- 精确分子量: 155.04948999g/mol
- 同位素质量: 155.04948999g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 11
- 回転可能化学結合数: 1
- 複雑さ: 162
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 71.5Ų
- XLogP3: 0.4
じっけんとくせい
- 密度みつど: 1.45±0.1 g/cm3(Predicted)
- Boiling Point: 290.8±50.0 °C(Predicted)
- 酸度系数(pKa): 12.66±0.50(Predicted)
2-Fluoro-N-hydroxynicotinimidamide Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A1056011-1g |
2-Fluoro-N-hydroxynicotinimidamide |
1536847-35-4 | 95% | 1g |
$369.0 | 2024-08-03 | |
| Ambeed | A1056011-5g |
2-Fluoro-N-hydroxynicotinimidamide |
1536847-35-4 | 95% | 5g |
$1073.0 | 2024-08-03 |
2-Fluoro-N-hydroxynicotinimidamide 関連文献
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
5. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
-
6. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
8. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
-
Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
2-Fluoro-N-hydroxynicotinimidamideに関する追加情報
Professional Introduction to Compound with CAS No. 1536847-35-4 and Product Name: 2-Fluoro-N-hydroxynicotinimidamide
2-Fluoro-N-hydroxynicotinimidamide (CAS No. 1536847-35-4) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural properties and potential biological activities. This compound belongs to the nicotinamide derivative family, which is well-known for its involvement in various metabolic processes and its therapeutic applications. The introduction of a fluorine atom at the 2-position of the nicotinimidamide core significantly modulates its electronic and steric characteristics, making it a promising candidate for further exploration in drug discovery.
The fluorine substituent in 2-Fluoro-N-hydroxynicotinimidamide enhances the compound's lipophilicity and metabolic stability, which are critical factors in the design of bioactive molecules. This modification can lead to improved pharmacokinetic profiles, including better absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. Such attributes are highly sought after in the development of novel therapeutic agents, as they can contribute to increased efficacy and reduced side effects.
In recent years, there has been a surge in research focused on fluorinated heterocycles due to their diverse biological activities. 2-Fluoro-N-hydroxynicotinimidamide has been investigated for its potential role in modulating enzyme activity and interacting with biological targets. For instance, fluorinated nicotinamide derivatives have shown promise in inhibiting enzymes involved in inflammation and cancer pathways. The hydroxyl group at the N-position further adds to the compound's reactivity, allowing for various chemical modifications that can tailor its biological properties.
One of the most compelling aspects of 2-Fluoro-N-hydroxynicotinimidamide is its potential application in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are often implicated in diseases such as cancer. By designing molecules that selectively inhibit specific kinases, researchers can develop targeted therapies that minimize off-target effects. The fluorine atom's ability to influence electronic properties makes it an ideal moiety for designing potent kinase inhibitors.
Moreover, 2-Fluoro-N-hydroxynicotinimidamide has been explored as a precursor in the synthesis of more complex pharmacophores. The presence of both fluorine and hydroxyl groups provides multiple sites for functionalization, enabling chemists to create derivatives with enhanced binding affinity and selectivity. This flexibility is particularly valuable in medicinal chemistry, where subtle structural changes can significantly impact a molecule's biological activity.
Recent studies have also highlighted the importance of fluorinated compounds in antibiotic development. The ability of fluorine to enhance metabolic stability and binding affinity has been leveraged to create novel antibiotics that are effective against drug-resistant bacteria. 2-Fluoro-N-hydroxynicotinimidamide could potentially serve as a key intermediate in this context, contributing to the fight against antibiotic-resistant pathogens.
The synthesis of 2-Fluoro-N-hydroxynicotinimidamide involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions and fluorochemical methodologies, are often employed to achieve high yields and purity. These synthetic strategies not only highlight the compound's complexity but also showcase the advancements in synthetic organic chemistry that enable the production of such specialized molecules.
In conclusion, 2-Fluoro-N-hydroxynicotinimidamide (CAS No. 1536847-35-4) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential biological applications. The combination of a fluorine atom and a hydroxyl group at strategic positions within the nicotinimidamide core enhances its pharmacological properties, making it a valuable asset in drug discovery efforts. As research continues to uncover new therapeutic targets and mechanisms, compounds like 2-Fluoro-N-hydroxynicotinimidamide will undoubtedly play a crucial role in developing next-generation treatments for various diseases.
1536847-35-4 (2-Fluoro-N-hydroxynicotinimidamide) Related Products
- 1804509-93-0(Methyl 4-chloro-2-cyano-6-ethylbenzoate)
- 109205-43-8(1-((2R,6S)-6-(Hydroxymethyl)morpholin-2-yl)pyrimidine-2,4(1h,3h)-dione)
- 1805588-38-8(3-Aminomethyl-5-cyano-2-(trifluoromethoxy)benzoic acid)
- 728911-52-2(2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9'-spirobi[9H-fluorene])
- 2336808-88-7(tert-butyl N-[3-(4-hydroxypiperidine-1-carbonyl)phenyl]carbamate)
- 7223-85-0(BENZO[H]QUINAZOLIN-4(1H)-ONE, 2-AMINO-5,6-DIHYDRO-)
- 1021209-25-5(N-(3-Fluorophenyl)-3,4-dihydro-4-oxo-3-(phenylmethyl)-5H-pyrimido[5,4-b]indole-5-acetamide)
- 54942-64-2(5-Hydroxy-2-methoxyphenethanolamine)
- 392293-82-2(N-5-({(4-methoxyphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-3-(trifluoromethyl)benzamide)
- 21160-87-2(L-Glutamic acid-)
